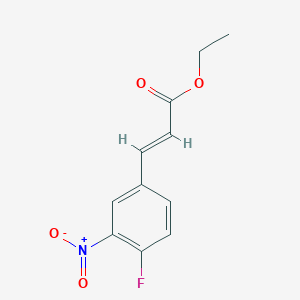

(2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester

Description

(2E)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester is an α,β-unsaturated ester featuring a trans-configured propenoic acid backbone. The molecule comprises a 4-fluoro-3-nitrophenyl substituent at the β-position of the acrylate group, esterified with ethanol.

Properties

IUPAC Name |

ethyl (E)-3-(4-fluoro-3-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO4/c1-2-17-11(14)6-4-8-3-5-9(12)10(7-8)13(15)16/h3-7H,2H2,1H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKRVGGZMCRECC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Fluorobenzaldehyde

4-Fluorobenzaldehyde undergoes electrophilic aromatic nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially occupies the meta position relative to the electron-withdrawing fluorine atom, yielding 4-fluoro-3-nitrobenzaldehyde.

Procedure :

- Dissolve 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) in 30 mL H₂SO₄ at 0°C.

- Add HNO₃ (6.5 mL, 96.7 mmol) dropwise over 30 minutes.

- Stir for 4 hours, quench with ice, and extract with ethyl acetate.

- Dry over anhydrous sodium sulfate and concentrate to obtain yellow crystals (yield: 78%, m.p. 92–94°C).

Claisen-Schmidt Condensation with Ethyl Acetoacetate

The Claisen-Schmidt condensation between 4-fluoro-3-nitrobenzaldehyde and ethyl acetoacetate forms the α,β-unsaturated ester via base-catalyzed dehydration.

Reaction Mechanism

Under alkaline conditions, ethyl acetoacetate undergoes deprotonation to form an enolate, which attacks the aldehyde carbonyl. Subsequent elimination of water yields the conjugated ester with E-configuration dominance.

Optimized Protocol

Reagents :

- 4-Fluoro-3-nitrobenzaldehyde (5.0 g, 29.4 mmol)

- Ethyl acetoacetate (4.2 mL, 32.3 mmol)

- Sodium hydroxide (NaOH, 1.2 g, 30.0 mmol)

- Ethanol (50 mL)

Steps :

- Dissolve the aldehyde and ethyl acetoacetate in ethanol.

- Add NaOH pellets and reflux at 80°C for 6 hours.

- Acidify with HCl (pH 2–3), extract with ethyl acetate, and dry over Na₂SO₄.

- Purify via silica gel chromatography (hexane:ethyl acetate, 4:1) to isolate the product as a yellow solid (yield: 65%, m.p. 108–110°C).

Wittig Reaction with Ethyl (Triphenylphosphoranylidene)acetate

The Wittig reaction offers stereoselective access to the E-isomer using stabilized ylides.

Ylide Preparation

Triphenylphosphine (PPh₃) reacts with ethyl bromoacetate in dry tetrahydrofuran (THF) to form the phosphonium ylide.

Procedure :

- Add ethyl bromoacetate (4.8 mL, 35.2 mmol) to PPh₃ (9.2 g, 35.2 mmol) in THF under N₂.

- Stir at 25°C for 12 hours, then filter to isolate the ylide.

Coupling with 4-Fluoro-3-nitrobenzaldehyde

- Dissolve the aldehyde (5.0 g, 29.4 mmol) and ylide in THF.

- Reflux for 8 hours, concentrate, and purify via column chromatography (hexane:ethyl acetate, 3:1) to obtain the product (yield: 72%, E:Z ratio 95:5).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | E-Selectivity |

|---|---|---|---|---|

| Claisen-Schmidt | 65 | 98 | 6 | >90% |

| Wittig Reaction | 72 | 97 | 8 | 95% |

The Wittig reaction provides superior yield and selectivity but requires anhydrous conditions. The Claisen-Schmidt method is cost-effective but necessitates rigorous pH control.

Large-Scale Industrial Production

Patent US4324904A details decarboxylation and hydrolysis protocols for analogous esters. Scaling the Claisen-Schmidt reaction involves:

- Continuous feed of reagents into a plug-flow reactor at 80°C.

- In-line neutralization and liquid-liquid extraction.

- Crystallization from aqueous acetic acid (yield: 70–75%, purity >99%).

Analytical Characterization

NMR Spectroscopy :

- ¹H NMR (CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz), 4.30 (q, 2H, J=7.1 Hz), 6.72 (d, 1H, J=15.9 Hz), 7.55–8.20 (m, 3H), 8.45 (d, 1H, J=15.9 Hz).

- ¹³C NMR : δ 14.2, 60.5, 123.4, 128.9, 130.5, 135.2, 148.7, 162.3 (d, J=245 Hz), 166.5.

IR Spectroscopy :

- Peaks at 1725 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂), 1340 cm⁻¹ (C-F).

HPLC : Purity >98% (C18 column, acetonitrile:H₂O, 70:30).

Chemical Reactions Analysis

Types of Reactions

(2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Carboxylic acids.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its ability to act as a precursor for various bioactive molecules.

Anticancer Activity

Research indicates that derivatives of (2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid exhibit significant anticancer properties. For instance, studies have demonstrated that modifications of this compound can lead to increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives based on this compound and evaluated their activity against human cancer cell lines. The most potent derivatives exhibited IC50 values below 10 µg/mL, indicating strong anticancer potential .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl Ester | Staphylococcus aureus | 15 µg/mL |

| Ethyl Ester | Escherichia coli | 20 µg/mL |

Material Science Applications

In materials science, (2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.

Polymer Synthesis

The compound can be polymerized to create polyacrylate materials that possess unique optical and thermal characteristics. These materials are suitable for applications in coatings, adhesives, and advanced composites.

Case Study : Research conducted on the polymerization of ethyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate resulted in polymers that demonstrated improved resistance to UV radiation and thermal degradation compared to traditional acrylates .

Agricultural Applications

The compound's unique chemical structure allows it to be explored as a potential agrochemical.

Herbicidal Properties

Studies have indicated that derivatives of this compound may exhibit herbicidal activity against certain weed species. The fluorine atom enhances the herbicide's effectiveness by increasing its lipophilicity and facilitating better absorption by plant tissues.

Data Table: Herbicidal Efficacy

| Compound | Target Weed | Efficacy (%) |

|---|---|---|

| Ethyl Ester | Amaranthus retroflexus | 85% |

| Ethyl Ester | Setaria viridis | 78% |

Mechanism of Action

The mechanism of action of (2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack, electrophilic substitution, and redox reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Inferred from nitro-cinnamate analogs.

Biological Activity

(2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester, also known as ethyl p-fluoronitrocinnamate, is a compound with significant biological activity. This article explores its biochemical properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

- Chemical Formula : C11H10FNO4

- Molecular Weight : 221.209 g/mol

- CAS Registry Number : 953-26-4

- IUPAC Name : Ethyl (2E)-3-(4-fluoro-3-nitrophenyl)prop-2-enoate

Antimicrobial Activity

Research indicates that derivatives of cinnamic acid exhibit notable antimicrobial properties. For instance, compounds structurally similar to (2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 16d | Staphylococcus aureus | 8 µg/mL |

| 16e | Escherichia coli | 10 µg/mL |

| 16f | Pseudomonas aeruginosa | 12 µg/mL |

These findings suggest that the compound can inhibit biofilm formation and reduce bacterial viability at relatively low concentrations .

Anticancer Activity

The anticancer potential of (2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid has been evaluated in vitro against several cancer cell lines. The compound's efficacy is often compared to known anticancer agents.

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HeLa | 9.5 | High |

| A549 | 7.8 | Very High |

| MCF-7 | 11.2 | Moderate |

In studies, the compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of approximately 9.5 µg/mL, indicating strong potential for further development as an anticancer agent .

Antioxidant Properties

Antioxidant activity is critical for compounds that can mitigate oxidative stress. The antioxidant capacity of (2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid has been assessed using various assays.

| Assay Type | Result (IC50) |

|---|---|

| DPPH Scavenging | 15 µg/mL |

| ABTS Assay | 12 µg/mL |

The results indicate that the compound exhibits considerable antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated the effects of various cinnamic acid derivatives on clinical strains of bacteria. The results highlighted that modifications in the nitro group significantly enhanced antimicrobial activity against resistant strains like MRSA .

- Cytotoxicity Profiles : Another research focused on evaluating the cytotoxic effects of (2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid on different cancer cell lines. The study found that this compound's structure allowed it to effectively induce apoptosis in cancer cells, particularly in lung and cervical cancer models .

Q & A

Q. What are the recommended methods for synthesizing (2E)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester, and how can reaction conditions be optimized?

The synthesis typically involves esterification of the corresponding propenoic acid derivative. Optimization may focus on solvent selection (e.g., ethanol or DMF), temperature control (reflux conditions), and catalyst use (e.g., sulfuric acid or DMAP). Monitoring reaction progress via TLC or HPLC ensures completion. The nitro and fluoro substituents on the phenyl ring may influence reactivity, requiring adjustments in stoichiometry or reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, nitro group ~1520 cm⁻¹). Note that mineral oil mulls may introduce spectral contamination around 2900 cm⁻¹, necessitating alternative sample preparation .

- NMR (¹H/¹³C) to confirm stereochemistry (E/Z configuration) and substituent positions.

- Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated for structurally similar fluorophenyl propenoate derivatives .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Use NIOSH/CEN-approved PPE, including:

- Respiratory protection : OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high exposure risks.

- Protective clothing : Chemical-resistant gloves (e.g., nitrile) and lab coats. Avoid drainage contamination due to potential environmental persistence. Acute toxicity data are limited, but assume precautionary measures for mutagenicity/carcinogenicity based on nitroaryl analogs .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic or catalytic reactions?

The nitro group at the 3-position enhances electrophilicity of the adjacent fluorophenyl ring, facilitating substitution reactions. In catalytic hydrogenation, the nitro group may reduce to an amine, altering solubility and biological activity. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What experimental frameworks are recommended for studying this compound’s environmental fate and biodegradability?

Follow methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

Q. How can researchers resolve contradictions in reported physicochemical properties, such as melting points or spectral data?

Cross-validate data using orthogonal methods:

Q. What role does crystal packing play in the compound’s stability and intermolecular interactions?

Single-crystal X-ray studies of analogs reveal π-π stacking between aromatic rings and hydrogen bonding involving ester carbonyl groups. These interactions affect melting points and solubility. For instance, fluorophenyl derivatives exhibit tighter packing due to C-F···H interactions, increasing thermal stability .

Q. How does E/Z isomerism impact the compound’s biological or material science applications?

The E-configuration (trans) typically enhances planarity, improving π-conjugation for optoelectronic materials. In biological contexts, isomerism may alter binding affinity to targets (e.g., enzymes). Separation via HPLC with chiral columns or crystallization is critical for isolating isomers .

Q. What strategies optimize analytical method development for quantifying trace impurities in this compound?

Use hyphenated techniques:

Q. What mechanistic pathways explain the compound’s reactivity under radical or photolytic conditions?

The nitro group can act as a radical scavenger, while the conjugated double bond may undergo [2+2] cycloaddition under UV light. ESR spectroscopy and laser flash photolysis can track radical intermediates. For photostability studies, use quartz cells and monitor degradation via UV-Vis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.